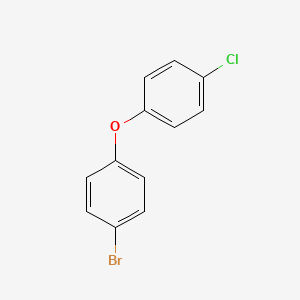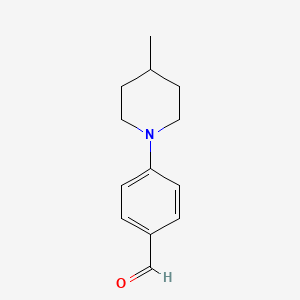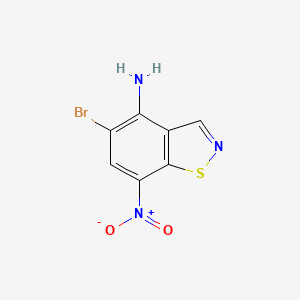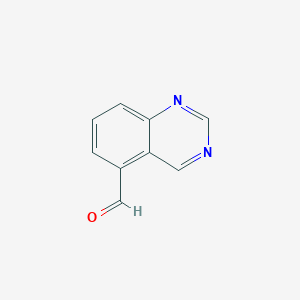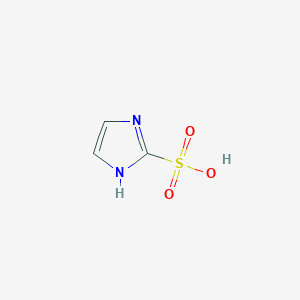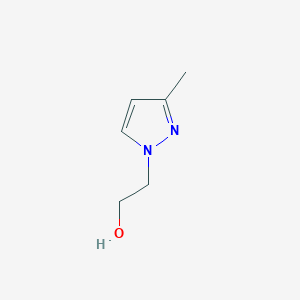
2-(3-Methyl-1h-pyrazol-1-yl)ethanol
Descripción general
Descripción
2-(3-Methyl-1H-pyrazol-1-yl)ethanol, also known as 3-methylpyrazole-1-ethanol (MPE), is a chemical compound that has been studied for its wide range of applications in scientific research. MPE is a colorless, odorless, and slightly acidic liquid that is soluble in water, methanol, and ethanol. It is a useful compound for various synthetic reactions and has been studied for its potential use in various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Complex Formation and Characterization
- Palladium(II) and Platinum(II) Complexes : 2-(3-Methyl-1H-pyrazol-1-yl)ethanol has been used in forming complexes with Palladium(II) and Platinum(II), where it acts as a ligand. These complexes have been studied for their structure and molecular interactions through methods like X-ray diffraction, mass spectrometry, and NMR spectroscopy (Pérez et al., 2013).
Synthesis of Bioactive Compounds
- Polysubstituted Pyrazoles and Isoxazoles : A method was developed to create 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, which can be further transformed into pyrazole-substituted derivatives of antitumor alkaloid crispine A, indicating potential bioactive applications (Chagarovskiy et al., 2016).
Metal Complex Synthesis
- Coordination Behaviour Studies : The coordination behavior of 2-(3-Methyl-1H-pyrazol-1-yl)ethanol against metals like Palladium(II), Zinc(II), and Copper(II) was studied, leading to the formation of various complexes. This research is significant for understanding the complexation process in organometallic chemistry (Muñoz et al., 2011).
Polymerization Catalyst
- Initiator for Ring-Opening Polymerization : Zinc alkyls derived from 2-(3-Methyl-1H-pyrazol-1-yl)ethanol have been used as initiators for the ring-opening polymerization of rac-lactide. This application is crucial for the production of polylactic acid, a biodegradable polymer (Otero et al., 2017).
Protective Group in Polymer Chemistry
- Protecting Group for Carboxylic Acids : In polymer chemistry, 2-(3-Methyl-1H-pyrazol-1-yl)ethanol has been used as a protecting group for methacrylic acid, aiding in the synthesis of polymers like poly(methacrylic acid) (Elladiou & Patrickios, 2012).
Propiedades
IUPAC Name |
2-(3-methylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6-2-3-8(7-6)4-5-9/h2-3,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFMLNIISNFEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599135 | |
| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1h-pyrazol-1-yl)ethanol | |
CAS RN |
35000-51-2 | |
| Record name | 3-Methyl-1H-pyrazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35000-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)
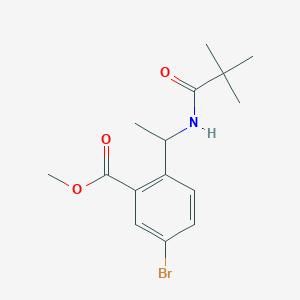

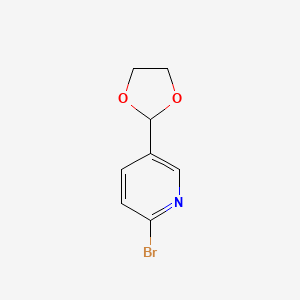
![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)
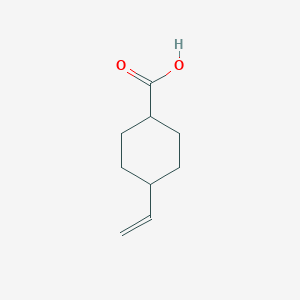
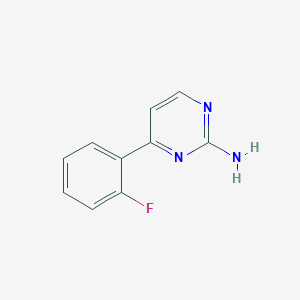
![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)

